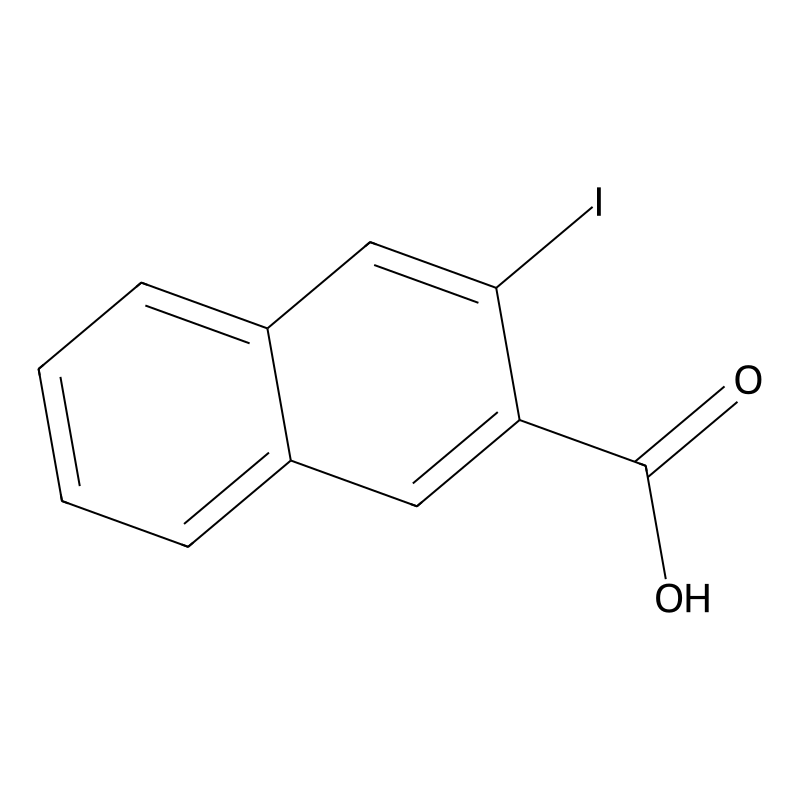

3-Iodo-2-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Iodo-2-naphthoic acid can be synthesized through various methods, including the iodination of 2-naphthoic acid with various iodinating agents like sodium iodide or iodine monochloride. [, ] The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 3-iodo-2-naphthoic acid might have potential applications in various scientific fields, including:

- Medicinal Chemistry: Due to the presence of the iodine atom, 3-iodo-2-naphthoic acid could be explored for its potential biological activities, such as antibacterial, antifungal, or antitumor properties. However, limited research is available on its specific biological effects. []

- Material Science: The aromatic structure and functional groups of 3-iodo-2-naphthoic acid make it a potential candidate for the development of novel materials. For example, it could be used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) or other functional materials. []

- Radiopharmaceutical Chemistry: The radioisotope iodine-131 (¹³¹I) can be incorporated into the structure of 3-iodo-2-naphthoic acid to create a radiolabeled molecule. This radiolabeled molecule could then be used for various purposes, such as in diagnostic imaging or targeted therapy in the field of nuclear medicine. []

3-Iodo-2-naphthoic acid is an organic compound with the molecular formula and a molecular weight of 298.08 g/mol. It features a naphthalene ring substituted with an iodine atom at the third position and a carboxylic acid group at the second position. This compound is characterized by its relatively high melting point of 214 °C and density of 2.02 g/cm³, making it a solid at room temperature. The presence of the iodine atom contributes to its unique reactivity, particularly in nucleophilic substitution reactions .

3-Iodo-2-naphthoic acid is known for its susceptibility to nucleophilic substitution due to the electron-withdrawing nature of the iodine atom. Common reactions include:

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles under appropriate conditions.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The compound can undergo reduction reactions to yield corresponding alcohols or amines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .

Research indicates that 3-Iodo-2-naphthoic acid exhibits various biological activities, particularly in pharmacology. Its derivatives have been studied for potential anti-inflammatory and antimicrobial properties. The compound's structure allows it to interact with biological systems, potentially influencing enzyme activity or receptor binding .

Several methods exist for synthesizing 3-Iodo-2-naphthoic acid:

- Direct Halogenation: Naphthoic acid can be subjected to iodination using iodine monochloride or other iodinating agents.

- Electrophilic Aromatic Substitution: Naphthalene derivatives can be reacted with iodine in the presence of a Lewis acid catalyst.

- Functional Group Transformation: Starting from 2-naphthoic acid, various synthetic pathways can introduce an iodine substituent through functional group modifications.

Each method offers distinct advantages regarding yield and purity, depending on the specific reaction conditions employed .

3-Iodo-2-naphthoic acid finds utility in several fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.

- Chemical Research: Used in studies exploring nucleophilic substitution mechanisms and reaction kinetics.

- Material Science: Investigated for its potential applications in developing new materials with specific electronic or optical properties.

The compound's unique structure makes it valuable in both academic research and industrial applications .

Studies on 3-Iodo-2-naphthoic acid have focused on its interactions within biological systems. These include:

- Binding Studies: Investigating how the compound interacts with various receptors or enzymes.

- Metabolic Pathways: Understanding how it is metabolized within organisms, including any potential bioaccumulation effects.

- Synergistic Effects: Exploring how it may enhance or inhibit the activity of other compounds when used in combination therapies.

These studies are crucial for assessing the compound's safety and efficacy in therapeutic applications .

Several compounds share structural similarities with 3-Iodo-2-naphthoic acid, each exhibiting unique properties:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Naphthoic Acid | C₁₁H₈O₂ | Lacks halogen; used as a precursor |

| 1-Iodo-2-naphthoic Acid | C₁₁H₇I O₂ | Iodine at different position; different reactivity |

| 3-Bromo-2-naphthoic Acid | C₁₁H₇BrO₂ | Bromine instead of iodine; varied biological activity |

| 4-Iodo-2-naphthoic Acid | C₁₁H₇IO₂ | Iodine at another position; different reactivity profile |

3-Iodo-2-naphthoic acid is unique due to its specific position of substitution, which influences its reactivity and biological interactions compared to these similar compounds .